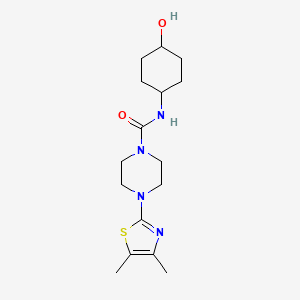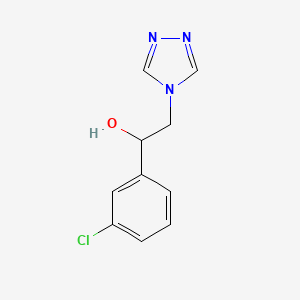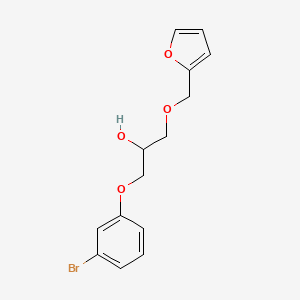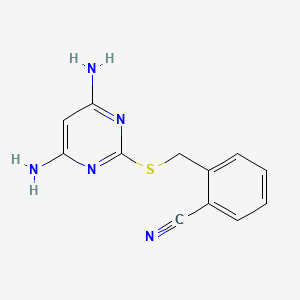![molecular formula C16H18FNO2 B6636817 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol, also known as DMBA, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer research and drug development. DMBA is a selective estrogen receptor modulator (SERM) that has been shown to have both agonistic and antagonistic effects on estrogen receptors, making it a promising candidate for further investigation.
Wirkmechanismus
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol acts as a SERM by binding to estrogen receptors and modulating their activity. It has been shown to have both agonistic and antagonistic effects on estrogen receptors, depending on the tissue and cell type. 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol has also been shown to inhibit the activity of enzymes involved in estrogen biosynthesis, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties. 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol has been shown to have minimal toxicity in vitro, but further studies are needed to determine its safety and efficacy in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol has several advantages for use in lab experiments, including its ability to selectively target estrogen receptors and its potential as a drug delivery system. However, its complex mechanism of action and potential for off-target effects may also present limitations in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol may also be investigated for its potential use in other types of cancer, as well as for its ability to target specific cells or tissues. Further studies are needed to determine the safety and efficacy of 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol in vivo, as well as its potential for clinical use.
Synthesemethoden
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol can be synthesized through a multi-step process starting with 4-fluorophenol and 3-dimethylaminophenol. The two phenols are reacted with paraformaldehyde and sodium hydroxide to form the intermediate 2-[3-(dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanone. Reduction of the ketone group with sodium borohydride yields the final product, 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of breast cancer cells in vitro, and in vivo studies have demonstrated its ability to reduce tumor size and metastasis in animal models. 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol has also been investigated for its potential use as a drug delivery system, as it can be conjugated with various molecules to target specific cells or tissues.
Eigenschaften
IUPAC Name |
2-[3-(dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-18(2)14-4-3-5-15(10-14)20-11-16(19)12-6-8-13(17)9-7-12/h3-10,16,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIVIUAGWXLHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OCC(C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)

![2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B6636760.png)
![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)


![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)


![(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)


![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)